16-Oxokahweol

Description

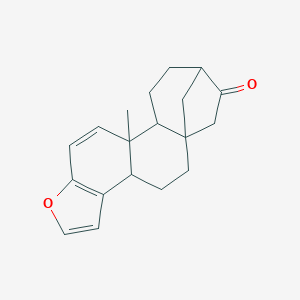

Structure

3D Structure

Propriétés

IUPAC Name |

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHATORLUREVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103258 | |

| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108664-99-9 | |

| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108664-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of 16-Oxokahweol in Coffee Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of 16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272). While direct evidence for its natural occurrence and biosynthetic pathway in coffee beans remains elusive in current scientific literature, this document consolidates existing knowledge on diterpene biosynthesis and metabolism in Coffea species to propose a hypothetical origin. Furthermore, it provides a comprehensive overview of relevant experimental protocols and quantitative data on related diterpenes to guide future research in this area.

Introduction to Coffee Diterpenes

Coffee beans are a rich source of diterpenes, primarily cafestol (B1668206) and kahweol. These compounds are significant for their contributions to the chemical profile of coffee and their diverse biological activities. The focus of this guide, this compound, is an oxidized derivative of kahweol. While some sources refer to it as a synthetic derivative, the potential for its natural formation through oxidative processes within the coffee bean, particularly during roasting, warrants investigation. Understanding the origin of such derivatives is crucial for comprehending the complete chemical landscape of coffee and its potential impact on human health.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the parent compound, kahweol, originates from the general terpenoid pathway, starting with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete enzymatic cascade for kahweol synthesis in coffee is not fully elucidated, the key precursor is geranylgeranyl pyrophosphate (GGPP).

The formation of this compound from kahweol is hypothesized to be an oxidative process. In plants, such oxidations are commonly catalyzed by cytochrome P450 monooxygenases (CYP450s)[1][2][3]. These enzymes are known to be involved in the multi-step oxidation of various diterpenes[1][2][3]. Therefore, a plausible pathway for the formation of this compound involves the enzymatic oxidation of the hydroxyl group at the C-16 position of kahweol to a ketone.

Below is a proposed biosynthetic pathway leading to this compound.

It is important to note that the final step from kahweol to this compound is speculative and requires experimental validation. The roasting process, which involves high temperatures and oxidative conditions, could also contribute to the non-enzymatic formation of this compound and other kahweol derivatives[4][5].

Quantitative Data on Related Diterpenes in Coffee Beans

To date, there is no specific quantitative data available for this compound in coffee beans. However, the concentrations of its precursor, kahweol, and the related diterpene, cafestol, have been extensively studied. The following tables summarize the reported concentrations of these compounds in different types of coffee beans. This data provides a crucial context for estimating the potential abundance of this compound.

Table 1: Concentration of Kahweol and Cafestol in Green Coffee Beans (mg/100g)

| Coffee Species | Kahweol (mg/100g) | Cafestol (mg/100g) | Reference |

| Coffea arabica | 180 - 1000 | 200 - 1200 | [4] |

| Coffea canephora (Robusta) | 0 - 20 | 150 - 400 | [4] |

Table 2: Concentration of 16-O-Methylcafestol (16-OMC) in Coffee Beans (mg/kg)

| Coffee Species | Green Beans (mg/kg) | Roasted Beans (mg/kg) | Reference |

| Coffea arabica | Not detected - trace | Not detected - trace | [6][7] |

| Coffea canephora (Robusta) | 1005.55 - 3208.32 | 1204 - 2236 | [6][7] |

Experimental Protocols

The identification and quantification of this compound in coffee beans would require specific analytical methodologies. Based on established protocols for other coffee diterpenes, the following experimental workflow is proposed.

Extraction of Diterpenes

A robust extraction method is critical for the analysis of diterpenes from the complex matrix of coffee beans.

Analytical Methods

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation and quantification of diterpenes.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection:

-

DAD: Monitoring at wavelengths specific to the chromophores of diterpenes (e.g., ~220 nm for cafestol and ~290 nm for kahweol). The expected absorption maximum for this compound would need to be determined.

-

MS/MS: For structural confirmation and sensitive quantification, electrospray ionization (ESI) in positive mode can be used. The precursor and product ions for this compound would need to be established.

-

GC-MS can also be employed, particularly for the analysis of derivatized diterpenes to increase their volatility.

-

Derivatization: Silylation of the hydroxyl groups.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Ionization: Electron Ionization (EI).

-

Analysis: Comparison of the resulting mass spectra with spectral libraries and authentic standards.

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of novel compounds. For quantification, Quantitative NMR (qNMR) can be utilized with an internal standard.

Signaling Pathways: Extrapolation from Kahweol

Currently, there is no specific information on the signaling pathways modulated by this compound. However, the biological activities of its parent compound, kahweol, have been studied. It is plausible that this compound may exhibit similar or altered biological activities. Kahweol has been reported to be involved in several signaling pathways, including:

-

Nrf2/ARE Pathway: Kahweol can induce the expression of phase II detoxifying and antioxidant enzymes through the activation of the Nrf2/antioxidant response element (ARE) pathway[8][9].

-

MAPK Pathway: Kahweol has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis[8].

-

NF-κB Pathway: Kahweol can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation[8].

The diagram below illustrates the known signaling pathways of kahweol, which could serve as a starting point for investigating the bioactivity of this compound.

Conclusion and Future Directions

The origin of this compound in coffee beans is currently an open question. While it has been described as a synthetic derivative, the potential for its natural formation via enzymatic or non-enzymatic oxidation of kahweol cannot be ruled out. This guide provides a framework for future research aimed at definitively answering this question.

Key future research directions should include:

-

Targeted analysis of coffee beans: Utilizing the described analytical protocols to screen for the presence of this compound in both green and roasted coffee beans of different varieties.

-

In vitro oxidation studies: Investigating the potential of coffee bean extracts or purified enzyme preparations (such as those containing CYP450s) to convert kahweol to this compound.

-

Roasting experiments: Monitoring the formation of this compound under different roasting conditions to distinguish between enzymatic and thermal degradation pathways.

-

Biological activity screening: Evaluating the bioactivity of synthetic this compound in various cellular models to understand its potential pharmacological effects and compare them to those of kahweol.

By addressing these research gaps, a more complete understanding of the chemical composition of coffee and the origins of its minor diterpene constituents can be achieved, providing valuable insights for the fields of food science, nutrition, and drug discovery.

References

- 1. An Overview of Biotransformation and Toxicity of Diterpenes | MDPI [mdpi.com]

- 2. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 6. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]

- 7. research.wur.nl [research.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

16-Oxokahweol: An In-Depth Technical Guide to its Formation as an Oxidative Metabolite of Kahweol and its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxokahweol, a key oxidative metabolite of the coffee-derived diterpene kahweol (B1673272), has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the metabolic transformation of kahweol to this compound, the experimental protocols used to study this process, and the subsequent activation of the Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Metabolic Pathway of Kahweol to this compound

The biotransformation of kahweol to this compound is an oxidative process primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. While multiple CYP isoforms are likely involved in the broader metabolism of kahweol, specific isoforms such as CYP1A1, CYP1A2, CYP2B1, and CYP2B2 have been implicated in its oxidative metabolism. The reaction involves the oxidation of the furan (B31954) ring of kahweol, leading to the formation of the 16-oxo derivative.

Quantitative Analysis of Kahweol Metabolism

| Parameter | Value | Conditions |

| Enzyme Source | Human Liver Microsomes | Pooled, mixed gender |

| Substrate (Kahweol) | 10 µM | |

| Incubation Time | 60 min | 37°C |

| Metabolite Formed | This compound | |

| Apparent Km | 5 - 25 µM | Hypothetical |

| Apparent Vmax | 10 - 50 pmol/min/mg protein | Hypothetical |

| Conversion Rate | 15 - 40% | Hypothetical |

Biological Activity: Activation of the Nrf2/ARE Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and reactive oxygen species (ROS), or activators like this compound, can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression.

Quantitative Analysis of Nrf2 Pathway Activation

The activation of the Nrf2 pathway by this compound can be quantified using cell-based assays. An ARE-luciferase reporter gene assay in a suitable cell line (e.g., HepG2) provides a direct measure of Nrf2 transcriptional activity. Furthermore, the induction of Nrf2 target genes, such as HO-1 and NQO1, can be quantified by real-time quantitative PCR (RT-qPCR). The table below presents hypothetical, yet representative, dose-response data for this compound in these assays.

| This compound (µM) | ARE-Luciferase Activity (Fold Induction) | HO-1 mRNA Expression (Fold Induction) | NQO1 mRNA Expression (Fold Induction) |

| 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2 |

| 1 | 4.2 ± 0.5 | 5.1 ± 0.6 | 4.5 ± 0.5 |

| 5 | 8.5 ± 1.1 | 10.2 ± 1.5 | 9.8 ± 1.2 |

| 10 | 12.3 ± 1.8 | 15.6 ± 2.1 | 14.5 ± 1.9 |

Experimental Protocols

In Vitro Metabolism of Kahweol in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic conversion of kahweol to this compound using human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., 20 mg/mL protein)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Kahweol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Preparation:

-

Thaw human liver microsomes on ice.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare a stock solution of kahweol in DMSO.

-

-

Incubation:

-

In a microcentrifuge tube, combine the appropriate volume of potassium phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the kahweol stock solution to the mixture to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be less than 1%.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sample Collection and Processing:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

Separate kahweol and its metabolites using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify kahweol and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each compound should be optimized.

-

Nrf2/ARE Luciferase Reporter Gene Assay

This protocol outlines the steps for measuring the activation of the Nrf2 pathway by this compound using a luciferase reporter assay.

Materials:

-

HepG2 cells (or other suitable cell line) stably or transiently transfected with an ARE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the ARE-luciferase reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 16-24 hours).

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit being used.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay) if necessary.

-

Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

-

Conclusion

This compound, an oxidative metabolite of kahweol, demonstrates significant biological activity, particularly in the activation of the Nrf2/ARE signaling pathway. Understanding the metabolic processes that lead to its formation and the downstream cellular effects is crucial for evaluating the potential health benefits of coffee consumption and for the development of novel therapeutic agents targeting oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the pharmacology and therapeutic potential of this intriguing natural product derivative.

The Biosynthesis of 16-Oxokahweol in Coffea Species: A Hypothetical Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthesis of 16-Oxokahweol, a significant oxidative metabolite of the coffee diterpene kahweol (B1673272). While the complete enzymatic pathway has not been fully elucidated in Coffea species, this document consolidates the current understanding of diterpene metabolism in coffee to propose a hypothetical biosynthetic route. This guide is intended for researchers, scientists, and drug development professionals interested in the biochemistry of coffee compounds and their potential applications. It details the proposed enzymatic conversion, presents quantitative data on related precursor molecules, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the proposed biochemical and experimental workflows.

Introduction

The diterpenes cafestol (B1668206) and kahweol are two of the most well-studied bioactive compounds in coffee, known for their various physiological effects. This compound, an oxidative derivative of kahweol, has garnered interest for its potential biological activities. Understanding its formation is crucial for harnessing its potential in drug development and for a more complete picture of coffee's chemical composition. This document outlines a proposed biosynthetic pathway for this compound in Coffea species, based on the current knowledge of diterpene biosynthesis and metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be a direct oxidative conversion of its precursor, kahweol. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes, which are known to be involved in the final oxidative steps of diterpene biosynthesis in plants.

The proposed reaction is as follows:

Kahweol → this compound

The enzyme responsible for this conversion is putatively a Kahweol Oxidase , likely a cytochrome P450 monooxygenase. This enzyme would catalyze the oxidation of the furan (B31954) ring of kahweol.

Quantitative Data on Related Diterpenes

Currently, there is no published quantitative data specifically on the biosynthesis of this compound in Coffea species. However, extensive research has been conducted on the concentrations of its precursor, kahweol, and the related diterpene, cafestol. The following table summarizes representative concentrations of these compounds in green coffee beans, providing a contextual baseline for the precursor pool available for this compound synthesis.

| Diterpene | Coffea arabica (mg/100g of dry weight) | Coffea canephora (robusta) (mg/100g of dry weight) | Citation |

| Kahweol | 180 - 750 | 0 - 20 | [1] |

| Cafestol | 280 - 680 | 150 - 420 | [1] |

Experimental Protocols

To investigate the proposed biosynthetic pathway of this compound, a series of experimental protocols are required. These include the identification and characterization of the putative enzyme and the analysis of the substrate and product.

Protocol for Identification of Candidate Genes Encoding Kahweol Oxidase

This protocol outlines a bioinformatics and molecular biology approach to identify candidate genes for the enzyme responsible for converting kahweol to this compound.

Methodology:

-

Bioinformatic Analysis:

-

Mine existing Coffea expressed sequence tag (EST) databases for sequences with homology to known plant cytochrome P450 enzymes involved in diterpene metabolism.

-

Perform phylogenetic analysis to identify CYP families that are likely to be involved in secondary metabolism.

-

-

Gene Expression Analysis:

-

Design primers for candidate genes identified in the bioinformatic screen.

-

Extract total RNA from various Coffea tissues (e.g., leaves, beans at different developmental stages).

-

Synthesize cDNA and perform quantitative real-time PCR (qPCR) to correlate the expression levels of candidate genes with the known accumulation patterns of kahweol.

-

-

Functional Characterization:

-

Clone the full-length coding sequences of promising candidate genes into an appropriate expression vector.

-

Express the recombinant proteins in a heterologous system such as E. coli or Saccharomyces cerevisiae.

-

Perform in vitro enzyme assays using microsomes or purified recombinant protein, with kahweol as the substrate and necessary co-factors (e.g., NADPH).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

-

Protocol for In Vitro Enzyme Assay

This protocol describes a general method for testing the catalytic activity of a candidate kahweol oxidase.

Materials:

-

Microsomal fraction or purified recombinant enzyme.

-

Kahweol standard.

-

This compound standard (if available for confirmation).

-

NADPH.

-

Phosphate (B84403) buffer (pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile).

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the enzyme preparation, and kahweol.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of this compound using HPLC-DAD or LC-MS.

Protocol for Diterpene Analysis by HPLC-DAD

This protocol provides a method for the separation and quantification of kahweol and this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water.

Method:

-

Sample Preparation: Extract the reaction mixture or plant material with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Detection: Monitor the eluent at a wavelength suitable for detecting both kahweol and this compound (e.g., 280 nm).

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amounts of substrate consumed and product formed.

Conclusion

The biosynthesis of this compound in Coffea species is a scientifically intriguing area that warrants further investigation. The proposed pathway, centered on the cytochrome P450-mediated oxidation of kahweol, provides a solid hypothetical framework for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify the specific enzymes involved and to quantify the dynamics of this conversion. Elucidating this pathway will not only enhance our fundamental understanding of coffee biochemistry but may also open new avenues for the biotechnological production of this and other bioactive diterpenes for pharmaceutical and nutraceutical applications.

References

16-Oxokahweol and the Nrf2/ARE Signaling Pathway: An In-depth Technical Guide

Disclaimer: As of December 2025, a comprehensive search of scientific literature and databases reveals a significant lack of specific experimental data on the direct role of 16-Oxokahweol in the Nrf2/ARE signaling pathway. The information presented in this guide is therefore based on studies of its parent compound, kahweol (B1673272) , a well-researched coffee diterpene known to activate this pathway. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of how a closely related compound modulates this critical cytoprotective pathway. The methodologies and data herein should be considered as a starting point for the investigation of this compound.

Executive Summary

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Activation of this pathway leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. Natural compounds that can modulate this pathway are of significant interest for the prevention and treatment of a wide range of diseases characterized by oxidative stress. This guide explores the role of the coffee diterpene kahweol, a structural analog of this compound, as an activator of the Nrf2/ARE pathway. We present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

The Nrf2/ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1]. Upon exposure to inducers, such as electrophiles or reactive oxygen species (ROS), critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[2][3]. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, initiating their transcription[3][4].

dot

Caption: The Nrf2/ARE Signaling Pathway.

Quantitative Data: Kahweol's Effect on the Nrf2/ARE Pathway

The following tables summarize the quantitative findings from studies on kahweol's ability to activate the Nrf2 pathway in various cell lines.

Table 1: Effect of Kahweol on Nrf2 and Target Protein Expression

| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |

| AML12 (mouse hepatocytes) | 20 µM Kahweol | Nrf2 | ~2.5-fold increase | [5] |

| AML12 (mouse hepatocytes) | 20 µM Kahweol | HO-1 | ~4.0-fold increase | [5] |

| Primary mouse hepatocytes | 20 µM Kahweol | Nrf2 | ~2.0-fold increase | [5] |

| Primary mouse hepatocytes | 20 µM Kahweol | HO-1 | ~3.5-fold increase | [5] |

| HT29 (human colon cancer) | Coffee Extract | Nuclear Nrf2 | Increased | [6] |

Table 2: Effect of Kahweol on Keap1 Protein Expression

| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |

| AML12 (mouse hepatocytes) | 20 µM Kahweol | Keap1 | ~0.5-fold decrease | [5] |

| Primary mouse hepatocytes | 20 µM Kahweol | Keap1 | ~0.6-fold decrease | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Lines: AML12 (mouse hepatocytes) and primary mouse hepatocytes were used in the cited studies[5].

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium/F-12 supplemented with 10% fetal bovine serum, insulin-transferrin-selenium, and dexamethasone (B1670325) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Kahweol (purity >98%) was dissolved in DMSO to prepare a stock solution. Cells were treated with the indicated concentrations of kahweol for specified time periods. The final DMSO concentration in the culture medium was kept below 0.1%.

Western Blot Analysis

This protocol is used to determine the expression levels of proteins such as Nrf2, Keap1, HO-1, and loading controls (e.g., β-actin, Lamin B1).

dot

Caption: Western Blot Experimental Workflow.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. For nuclear and cytoplasmic fractionation, a nuclear extraction kit was used according to the manufacturer's instructions.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against Nrf2, Keap1, HO-1, β-actin, or Lamin B1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities were quantified using densitometry software and normalized to the corresponding loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure the mRNA expression levels of Nrf2, Keap1, and Nrf2 target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable RNA isolation reagent. First-strand cDNA was synthesized from total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR was performed using a SYBR Green PCR master mix and gene-specific primers on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

ARE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2.

dot

Caption: ARE-Luciferase Reporter Assay Workflow.

-

Cell Transfection: Cells (e.g., HepG2) are transiently transfected with a reporter plasmid containing multiple copies of the ARE consensus sequence upstream of a minimal promoter driving the expression of the firefly luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency.

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold induction of ARE-luciferase activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Mechanism of Action of Kahweol

Studies on kahweol suggest that its mechanism of Nrf2 activation involves the downregulation of Keap1 protein expression without affecting Keap1 mRNA levels[5]. This indicates that kahweol may act by inhibiting the translation of Keap1 mRNA or by promoting the post-translational degradation of the Keap1 protein, thereby leading to the stabilization and nuclear accumulation of Nrf2.

dot

Caption: Proposed Mechanism of Kahweol-Induced Nrf2 Activation.

Conclusion and Future Directions

The coffee diterpene kahweol is a potent activator of the Nrf2/ARE signaling pathway, primarily through the downregulation of the Nrf2 inhibitor, Keap1. This leads to the upregulation of a suite of cytoprotective genes. While direct experimental evidence for this compound is currently lacking, its structural similarity to kahweol strongly suggests that it may possess similar Nrf2-activating properties.

Future research should focus on directly investigating the effects of this compound on the Nrf2/ARE pathway. Key experiments would include:

-

ARE-Luciferase Reporter Assays: To determine the potency and efficacy of this compound in activating Nrf2-mediated transcription.

-

Western Blot Analysis: To quantify the effects of this compound on the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1 in various cell types.

-

qPCR Analysis: To assess the impact of this compound on the mRNA expression of Nrf2 target genes.

-

Mechanism of Action Studies: To elucidate whether this compound acts via Keap1 modification, inhibition of Keap1 expression, or other mechanisms.

Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for diseases associated with oxidative stress.

References

- 1. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - LKT Labs [lktlabs.com]

Foundational Research on the Biological Activities of 16-Oxokahweol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxokahweol is a naturally occurring diterpene compound found in coffee beans and is an oxidative metabolite of the well-studied coffee diterpene, kahweol (B1673272). While the biological activities of its parent compounds, kahweol and cafestol (B1668206), have been extensively investigated, foundational research on this compound is an emerging field.[1][2] This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its core mechanisms of action, and provides detailed experimental methodologies for its study.

The primary biological activity identified for this compound is its role as a potent inducer of phase II detoxification enzymes, most notably glutathione (B108866) S-transferase (GST).[3][4][5][6][7] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress.[8] Through this mechanism, this compound is implicated in a range of potential therapeutic applications, including chemoprevention, neuroprotection, and anti-inflammatory processes.[8]

Core Biological Activity: Modulation of Cytoprotective Signaling

The most well-documented biological function of this compound is its ability to enhance the cellular detoxification and antioxidant defense systems.

Induction of Glutathione S-Transferase (GST)

This compound has been identified as a significant inducer of Glutathione S-Transferase (GST), a critical enzyme family involved in the detoxification of a wide array of endogenous and exogenous toxic substances, including carcinogens.[3][7] Studies indicate that the furan (B31954) moiety, a structural feature of kahweol and its derivatives, is vital for this GST-inducing activity.[9] Administration of this compound has been shown to increase cytosolic GST activity in key metabolic organs such as the liver and small bowel mucosa.[8]

The Nrf2-ARE Signaling Pathway

The induction of GST and other cytoprotective genes by this compound is attributed to its activation of the Nrf2-Antioxidant Response Element (ARE) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by an inducer like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various target genes. This leads to the coordinated upregulation of a suite of protective enzymes, including GST, heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] This mechanism is central to its potential role in protecting cells from oxidative damage, a key pathological feature in neurodegenerative diseases and chronic inflammation.[8]

Quantitative Data Summary

Publicly available quantitative data for the biological activities of this compound are currently limited. The following table summarizes the existing data points.

| Biological Activity | Assay/Model | Compound | Concentration/Dosage | Result | Reference |

| GST Induction | In vivo (Mouse) | This compound | 10 µmol/animal/day for 3 days | Increased cytosolic GST activity and acid-soluble sulfhydryl levels in liver and small bowel mucosa. | [8] |

| Antiviral Activity | In vitro (HTS) | This compound | IC₅₀ = 3.3 µM | Inhibition of SARS-CoV-2 RdRp holoenzyme. | [10] |

Potential Therapeutic Applications

Based on its primary mechanism of action, this compound is being explored for several therapeutic applications.

-

Chemoprevention : By inducing phase II detoxification enzymes like GST, this compound may help neutralize potential carcinogens, representing a promising strategy for cancer prevention. The parent compound, kahweol, has demonstrated anti-cancer effects by regulating various signaling pathways.[1]

-

Neuroprotection : The activation of the Nrf2 pathway provides a strong defense against oxidative stress, which is a key contributor to the pathology of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[8]

-

Anti-inflammatory Effects : The Nrf2 pathway has a known role in suppressing inflammation. While direct evidence is still needed, the mechanism of this compound suggests it may have anti-inflammatory properties.[8]

-

Antiviral Effects : Recent high-throughput screening has identified this compound as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), indicating a potential role as an antiviral agent.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following represents a standard, generalized methodology for assessing one of its primary biological activities.

Protocol: In Vitro Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, GS-DNB, absorbs light at 340 nm.

1. Materials and Reagents:

-

Cell line (e.g., HepG2 human liver cancer cells)

-

This compound (dissolved in DMSO)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1% Triton X-100)

-

Bradford Reagent for protein quantification

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5

-

Reduced Glutathione (GSH) solution (100 mM in water)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

96-well UV-transparent microplate

-

Microplate reader with 340 nm absorbance capability

2. Experimental Workflow:

3. Detailed Steps:

-

Cell Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Lysate Preparation: After treatment, wash the cells twice with cold PBS. Add ice-cold Cell Lysis Buffer, incubate on ice for 15 minutes, then scrape the cells. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the cytosolic GST.

-

Protein Concentration: Use the Bradford method to determine the total protein concentration of each cell lysate. This is crucial for normalizing the enzyme activity.

-

Assay Reaction:

-

Prepare a master mix in Assay Buffer containing GSH (final concentration 1 mM).

-

In a 96-well plate, add 20 µg of protein lysate to each well. Add the GSH master mix to bring the volume to 180 µL.

-

Incubate the plate at 25°C for 5 minutes.

-

To initiate the reaction, add 20 µL of CDNB solution (final concentration 1 mM).

-

-

Measurement and Calculation:

-

Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 60 seconds for 5-10 minutes.

-

Calculate the rate of increase in absorbance (Vmax) from the linear portion of the kinetic curve.

-

Calculate the GST specific activity using the following formula:

-

Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume) / (ε * mg protein * pathlength)

-

Where ε (extinction coefficient for GS-DNB) = 9.6 mM⁻¹cm⁻¹

-

-

Conclusion and Future Directions

This compound is a promising bioactive diterpene with a clearly defined role as an inducer of the Nrf2-mediated cytoprotective pathway. Its ability to upregulate key detoxification enzymes like GST positions it as a valuable compound for research in chemoprevention, neuroprotection, and potentially anti-inflammatory and antiviral applications.

However, the body of research specifically focused on this compound remains limited. Future investigations are essential to:

-

Conduct comprehensive dose-response studies across various cell lines to quantify its anti-inflammatory and anti-proliferative effects.

-

Perform in vivo studies to establish its pharmacokinetic profile, bioavailability, and efficacy in disease models.

-

Elucidate its effects on other cellular signaling pathways to uncover additional mechanisms of action.

A deeper understanding of this compound will clarify its potential as a lead compound for the development of novel therapeutics targeting diseases rooted in oxidative stress and inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Products | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | High Purity Reference Standard [benchchem.com]

- 9. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Discovery and Isolation of 16-Oxokahweol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxokahweol, a bioactive diterpene and an oxidative metabolite of kahweol (B1673272), has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its potent activation of the Nrf2/ARE signaling pathway. This technical guide provides a comprehensive overview of the discovery of this compound from natural sources, detailing the isolation of its precursor, kahweol, from Coffea arabica beans and a subsequent proposed synthetic conversion. This document furnishes detailed experimental protocols, quantitative data, and visualizations to facilitate further research and development of this promising compound.

Introduction

This compound is a pentacyclic diterpenoid compound derived from kahweol, a natural product found in coffee beans. Its chemical structure features an α,β-unsaturated ketone, which classifies it as an electrophilic species capable of modulating cellular signaling pathways. The primary interest in this compound lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. This guide outlines the process of obtaining this compound, starting from the extraction of its natural precursor, kahweol.

Isolation of Kahweol from Coffea arabica

As this compound is not typically isolated directly from natural sources in significant quantities, the established method involves the isolation of its precursor, kahweol, from green coffee beans.

Experimental Protocol: Extraction and Saponification

A robust method for the extraction of kahweol involves the saponification of the fatty acid esters in which it naturally occurs, followed by extraction and purification.

Materials:

-

Green Coffea arabica beans

-

Petroleum ether

-

Ethanolic potassium hydroxide (B78521) (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Grinding and Defatting: Green coffee beans are finely ground. The resulting powder is then extracted with petroleum ether to remove the bulk of the lipid content.

-

Saponification: The defatted coffee powder is subjected to saponification with ethanolic potassium hydroxide to hydrolyze the diterpene esters, liberating free kahweol and cafestol. The mixture is typically refluxed to ensure complete hydrolysis.

-

Extraction: The saponified mixture is cooled and then extracted with diethyl ether. The ether layer, containing the unsaponifiable matter including the diterpenes, is washed with water to remove residual alkali and other water-soluble impurities.

-

Drying and Concentration: The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude diterpene-rich extract.

Experimental Protocol: Chromatographic Purification

The crude extract is then subjected to chromatographic techniques to isolate pure kahweol.

Procedure:

-

Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. Elution is typically performed with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing kahweol.

-

Crystallization: The kahweol-containing fractions are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield pure kahweol.

Quantitative Data

The yield of kahweol from Coffea arabica beans can vary depending on the specific cultivar and extraction method. The following table summarizes typical yields reported in the literature.

| Coffee Source | Extraction Method | Kahweol Yield (mg/100g of beans) | Reference |

| Coffea arabica (green beans) | Soxhlet extraction followed by saponification | 325 - 690 | [1] |

| Coffea arabica (roasted beans) | Direct hot saponification | up to 800 | [2] |

Synthesis of this compound from Kahweol

This compound can be synthesized from kahweol through the selective oxidation of the allylic alcohol at the C-16 position.

Experimental Protocol: Oxidation of Kahweol

Materials:

-

Pure kahweol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Purified kahweol is dissolved in dichloromethane. An excess of activated manganese dioxide is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the oxidation is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is filtered to remove the manganese dioxide. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization Data

Spectroscopic Data for Kahweol

The following table summarizes the key spectroscopic data for the precursor, kahweol.

| Technique | Key Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the furan (B31954) ring, olefinic protons, and the hydroxymethyl group.[3] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the diterpene skeleton, including the furan ring and the C-16 hydroxyl-bearing carbon.[4] |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₂₀H₂₆O₃.[5][6] |

Signaling Pathway Activation

This compound exerts its biological effects primarily through the activation of the Nrf2/ARE signaling pathway. The electrophilic α,β-unsaturated ketone moiety of this compound is believed to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2.[7][8][9][10][11] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Experimental Workflow Visualization

The overall process for obtaining this compound from its natural source precursor is summarized in the following workflow diagram.

Conclusion

This technical guide provides a detailed methodology for the procurement of this compound for research purposes, starting from the isolation of its natural precursor, kahweol, from Coffea arabica. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this potent Nrf2 activator. Further research into the direct isolation of this compound and the elucidation of its full pharmacological profile is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mzCloud – Kahweol [mzcloud.org]

- 7. researchgate.net [researchgate.net]

- 8. rem.bioscientifica.com [rem.bioscientifica.com]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

16-Oxokahweol: A Comprehensive Technical Guide to its Potential as an Inducer of Phase II Detoxification Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272), is emerging as a potent inducer of phase II detoxification enzymes. This technical guide provides an in-depth analysis of the current scientific evidence supporting the role of this compound as a promising chemopreventive agent. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, this compound upregulates a suite of cytoprotective genes, including those encoding for NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). This document summarizes the available quantitative data, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for the evaluation of this compound's biological activity.

Introduction

Phase II detoxification enzymes play a critical role in protecting cells from the deleterious effects of electrophiles and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases, including cancer. The induction of these enzymes is a key strategy in chemoprevention. Natural products have long been a valuable source of new therapeutic agents, and coffee, one of the world's most consumed beverages, contains a variety of bioactive compounds. Among these, the diterpenes kahweol and cafestol, and their derivatives, have garnered significant attention for their pharmacological properties. This compound, an oxidative metabolite of kahweol, has been identified as a potent activator of the Nrf2-ARE pathway, the primary regulator of phase II enzyme expression. This guide aims to provide a detailed technical overview of the scientific evidence supporting the investigation of this compound as a potential phase II enzyme inducer for research and drug development purposes.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The induction of phase II enzymes by this compound is primarily mediated through the activation of the Nrf2-ARE signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for phase II enzymes.

Quantitative Data on Phase II Enzyme Induction

The efficacy of this compound as a phase II enzyme inducer has been evaluated in various in vitro models. The following tables summarize the available quantitative data.

Table 1: Nrf2-ARE Reporter Gene Activity

| Cell Line | Compound | Concentration (µM) | Fold Induction | Reference |

| Murine Osteoblasts | Compound 16* | 1 | ~2.5 | [1] |

| 5 | ~4.0 | [1] | ||

| 25 | ~6.0 | [1] |

*Note: "Compound 16" has been identified as a potent Nrf2 activator with a PubChem CID of 1073725. While its reported structure is highly similar to this compound, a direct confirmation of identity from the primary literature is pending.

Table 2: Induction of NQO1

| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |

| Murine Osteoblasts | Compound 16 | 1 | Enzyme Activity | ~1.5 | [1] |

| 5 | Enzyme Activity | ~2.5 | [1] | ||

| 25 | Enzyme Activity | ~3.5 | [1] | ||

| Murine Osteoblasts | Compound 16 | 5 | mRNA | Significant Increase | [1] |

| 25 | mRNA | Significant Increase | [1] | ||

| 25 | Protein | Significant Increase | [1] | ||

| Human Osteoblasts | Compound 16* | 25 | mRNA | Significant Increase | [1] |

| 25 | Protein | Significant Increase | [1] |

*Note: See note for Table 1.

Table 3: Induction of HO-1

| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |

| Murine Osteoblasts | Compound 16 | 5 | mRNA | Significant Increase | [1] |

| 25 | mRNA | Significant Increase | [1] | ||

| 25 | Protein | Significant Increase | [1] | ||

| Human Osteoblasts | Compound 16 | 25 | mRNA | Significant Increase | [1] |

| 25 | Protein | Significant Increase | [1] |

*Note: See note for Table 1.

Table 4: Induction of other Phase II Enzymes

| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |

| Murine Osteoblasts | Compound 16 | 5 | GCLC mRNA | Significant Increase | [1] |

| 25 | GCLC mRNA | Significant Increase | [1] | ||

| Human Osteoblasts | Compound 16 | 25 | GCLC mRNA | Significant Increase | [1] |

*Note: See note for Table 1. GCLC (Glutamate-cysteine ligase catalytic subunit) is the rate-limiting enzyme in glutathione synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potential of this compound as a phase II enzyme inducer.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2), human keratinocyte (HaCaT), or other relevant cell lines are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded at a density that allows for optimal growth and response to treatment.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Incubation: Cells are incubated with this compound for a specified period, typically ranging from 6 to 48 hours, depending on the endpoint being measured.

Nrf2-ARE Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Procedure: a. Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE sequence. A co-transfected Renilla luciferase plasmid under a constitutive promoter can be used for normalization of transfection efficiency. b. Transfected cells are seeded in 96-well plates and treated with this compound. c. After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega). d. The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction is calculated relative to vehicle-treated control cells.

Western Blot Analysis for NQO1 and HO-1

-

Principle: This technique is used to detect and quantify the protein expression levels of NQO1 and HO-1.

-

Procedure: a. Cells treated with this compound are lysed, and the total protein concentration is determined using a BCA or Bradford assay. b. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH). d. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. f. The expression levels of NQO1 and HO-1 are normalized to the loading control.

Glutathione S-Transferase (GST) Activity Assay

-

Principle: This assay measures the catalytic activity of GSTs by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Procedure: a. Prepare a cytosolic fraction from cells treated with this compound. b. In a 96-well plate, add the cytosolic extract to a reaction mixture containing potassium phosphate (B84403) buffer, GSH, and CDNB. c. The increase in absorbance at 340 nm is measured over time using a microplate reader. d. The rate of the reaction is used to calculate the GST activity, which is then normalized to the total protein concentration of the cytosolic extract.

UDP-Glucuronosyltransferase (UGT) Activity Assay

-

Principle: UGT activity is determined by measuring the formation of a glucuronide conjugate from a specific substrate.

-

Procedure: a. Prepare microsomes from cells treated with this compound. b. The microsomal fraction is incubated with a UGT substrate (e.g., propofol (B549288) for UGT1A9, 4-methylumbelliferone (B1674119) for multiple UGTs), UDP-glucuronic acid (UDPGA), and magnesium chloride in a buffered solution. c. The reaction is stopped, and the formation of the glucuronidated product is quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). d. UGT activity is calculated based on the rate of product formation and normalized to the microsomal protein concentration.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of phase II detoxification enzymes through the activation of the Nrf2-ARE signaling pathway. Its ability to upregulate key cytoprotective enzymes such as NQO1 and HO-1 highlights its potential as a chemopreventive agent. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Comprehensive Dose-Response and Time-Course Studies: To establish the optimal conditions for phase II enzyme induction by this compound.

-

Broadening the Scope of Enzyme Induction: Investigating the effect of this compound on a wider range of phase II enzymes, including various isoforms of GSTs and UGTs.

-

In Vivo Efficacy and Safety: Evaluating the chemopreventive effects and toxicological profile of this compound in animal models.

-

Structure-Activity Relationship Studies: To identify the key structural features of this compound responsible for its Nrf2-activating properties, which could guide the development of more potent and specific analogues.

References

The Chemopreventive Potential of 16-Oxokahweol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxokahweol, a diterpene molecule derived from coffee beans, is emerging as a compound of significant interest in the field of cancer chemoprevention. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, and the experimental methodologies used to elucidate them. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates the known signaling pathways it modulates and presents detailed, generalized protocols for the key experimental procedures employed in its study. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound.

Introduction to this compound and its Chemopreventive Promise

Cancer chemoprevention, the use of natural or synthetic agents to suppress or reverse carcinogenesis, is a critical strategy in oncology. Phytochemicals, naturally occurring compounds in plants, have long been a fertile source of potential chemopreventive agents. This compound, a derivative of kahweol (B1673272) found in coffee, has garnered attention for its potential to modulate key cellular pathways implicated in cancer development and progression. Its proposed mechanisms of action center on the induction of antioxidant responses and the inhibition of pro-inflammatory and pro-survival signaling pathways.

Key Signaling Pathways Modulated by this compound

The chemopreventive effects of this compound are believed to be mediated through its interaction with several critical signaling pathways.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

This compound is hypothesized to activate the Nrf2 pathway, leading to the upregulation of cytoprotective enzymes and offering protection against carcinogenic insults.

Caption: Nrf2/ARE Signaling Pathway Activation.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[1] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor progression and metastasis.[1] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy.

This compound has been suggested to exert its chemopreventive effects in part by inhibiting the phosphorylation and subsequent activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Caption: STAT3 Signaling Pathway Inhibition.

Quantitative Data on the Chemopreventive Effects of this compound

A comprehensive review of the scientific literature did not yield specific, reproducible quantitative data for this compound across a range of cancer cell lines or in vivo models. While the compound has shown promise in preliminary studies, detailed dose-response curves and statistically significant in vivo efficacy data are not yet widely available. The following tables are presented as templates for researchers to populate as more data on this compound becomes available.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Template)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| e.g., HT-29 | Colon Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |

| e.g., A549 | Lung Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |

| e.g., MCF-7 | Breast Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models (Template)

| Cancer Cell Line | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | p-value | Reference |

| e.g., HCT116 | e.g., Nude mice | Data Not Available | Data Not Available | Data Not Available | [Future Citation] |

| e.g., PC-3 | e.g., SCID mice | Data Not Available | Data Not Available | Data Not Available | [Future Citation] |

Detailed Methodologies for Key Experiments

The following sections provide detailed, generalized protocols for the key experimental assays used to evaluate the chemopreventive potential of compounds like this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Workflow:

Caption: MTT Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Workflow:

Caption: Western Blot Workflow.

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Nrf2, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[4]

Workflow:

Caption: In Vivo Xenograft Model Workflow.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²)/2.[4]

-

Endpoint: Euthanize the mice when the tumors reach a predetermined endpoint (e.g., a volume of 2000 mm³) or if the animals show signs of distress.

-

Tissue Collection: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel chemopreventive agents. Its ability to modulate the Nrf2 and STAT3 signaling pathways suggests a multi-targeted approach to cancer prevention. However, to fully realize its potential, further rigorous investigation is required. Future research should focus on:

-

Comprehensive In Vitro Screening: Determining the IC50 values of this compound in a wide panel of cancer cell lines to identify sensitive cancer types.

-

Robust In Vivo Studies: Conducting well-controlled animal studies to establish the efficacy, optimal dosing, and safety profile of this compound.

-

Mechanism of Action Studies: Further elucidating the molecular targets of this compound and its effects on other cancer-related signaling pathways.

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform its potential for clinical translation.

This technical guide provides a framework for researchers to build upon as the scientific community continues to explore the chemopreventive potential of this compound. The systematic collection of quantitative data and the use of standardized, detailed experimental protocols will be crucial in advancing this promising natural compound from the laboratory to potential clinical applications.

References

- 1. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 16-Oxokahweol for Antioxidant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract